molecular formula C6H7N5S B585595 6-Methylthioguanine-d3 CAS No. 1346601-96-4

6-Methylthioguanine-d3

Cat. No.: B585595
CAS No.: 1346601-96-4
M. Wt: 184.235
InChI Key: YEGKYFQLKYGHAR-FIBGUPNXSA-N
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Description

6-Methylthioguanine-d3 is a deuterium-labeled stable isotope that serves as a critical internal standard in advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary research application is in the field of therapeutic drug monitoring and metabolomics, where it is used for the precise quantification of thiopurine drugs and their metabolites in biological samples. Thiopurine drugs, such as 6-thioguanine and 6-mercaptopurine, are used as immunosuppressants and in the treatment of conditions like acute lymphoblastic leukemia and inflammatory bowel disease. The incorporation of a deuterium label allows researchers to accurately track and measure compounds like 6-methylmercaptopurine (6-MMP), a metabolite associated with thiopurine metabolism and potential hepatotoxicity, by compensating for variability during sample preparation and matrix effects in the mass spectrometer. The use of such isotope-labeled internal standards has been shown to significantly improve the specificity, accuracy, and reliability of assays designed to monitor thiopurine S-methyltransferase (TPMT) enzyme activity or to measure 6-thioguanine nucleotide concentrations in whole blood, which is essential for optimizing patient therapy and investigating metabolic pathways. This compound is for research purposes only.

Properties

CAS No.

1346601-96-4

Molecular Formula

C6H7N5S

Molecular Weight

184.235

IUPAC Name

6-(trideuteriomethylsulfanyl)-7H-purin-2-amine

InChI

InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3

InChI Key

YEGKYFQLKYGHAR-FIBGUPNXSA-N

SMILES

CSC1=NC(=NC2=C1NC=N2)N

Synonyms

6-[(Methyl-d3)thio]-1H-purin-2-amine;  2-Amino-6-(methyl-d3)mercaptopurine;  NSC 29420-d3;  2-Amino-6-(methyl-d3)thiopurine;  S-(Methyl-d3)-6-thioguanine;  S6-(Methyl-d3)-6-thioguanine; 

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for Research Applications

Methodologies for the Chemical Synthesis of 6-Methylthioguanine-d3

The chemical synthesis of this compound is typically achieved through the S-methylation of the precursor molecule, 6-thioguanine (B1684491). This reaction leverages the nucleophilic nature of the thiol group on 6-thioguanine to react with a deuterated methylating agent.

A common and effective method involves the reaction of 6-thioguanine with deuterated methyl iodide (CD3I) in the presence of a base. nih.govresearchgate.net The base, such as a hydroxide (B78521) or a carbonate, deprotonates the thiol group of 6-thioguanine, forming a thiolate anion. This highly nucleophilic anion then attacks the electrophilic methyl carbon of the deuterated methyl iodide in a nucleophilic substitution reaction (SN2), resulting in the formation of this compound.

The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or a mixture of water and an organic solvent, which can dissolve the reactants and facilitate the reaction. google.com The reaction conditions, including temperature and reaction time, are optimized to ensure complete methylation and minimize the formation of by-products. For instance, the methylation of thiols with methyl iodide can be rapid even at low temperatures. nih.gov Following the reaction, purification of the product is essential and is often accomplished using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to isolate the this compound from unreacted starting materials and any side products.

Isotopic Enrichment Techniques for Deuterium (B1214612) Incorporation

The primary goal of isotopic enrichment in the synthesis of this compound is to achieve a high percentage of deuterium atoms at the specified methyl thio group with high specificity.

Specificity of Deuterium Placement at the Methyl Thio Group

The use of deuterated methyl iodide (CD3I) as the methylating agent ensures the specific placement of the three deuterium atoms onto the sulfur atom of the thioguanine backbone. koreascience.kr The reaction mechanism, being a direct methylation of the thiol group, does not typically involve any exchange of hydrogen atoms on the purine (B94841) ring or other parts of the molecule. This high degree of specificity is crucial for its use as an internal standard in mass spectrometry, where the mass difference between the labeled and unlabeled compound must be distinct and consistent.

Control of Isotopic Purity and Atom Deuterium Percentage

The isotopic purity of the final product is largely dependent on the isotopic enrichment of the deuterated methyl iodide used in the synthesis. Commercially available CD3I often has a high isotopic purity, which translates directly to the final product. The percentage of deuterium incorporation can be precisely controlled by using a starting material with a known high level of deuterium enrichment. A Certificate of Analysis for a commercially available research-grade this compound reported an isotopic purity of greater than 99.9% for the d3 species, with the d0, d1, and d2 species being undetectable. pageplace.de This demonstrates that a very high level of isotopic enrichment is achievable.

Derivatization Strategies for Enhanced Research Utility

Derivatization is a chemical modification technique often employed to improve the analytical properties of a compound for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or to enhance ionization efficiency in Liquid Chromatography-Mass Spectrometry (LC-MS). jfda-online.comnih.gov For this compound, derivatization can enhance its volatility, improve chromatographic separation, and lead to more characteristic mass spectral fragmentation patterns.

Common derivatization strategies applicable to purine analogs like this compound include:

Silylation: Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace active hydrogens (on the amino group and the purine ring) with a silyl (B83357) group. This process increases the volatility of the compound, making it more amenable to GC-MS analysis. nih.gov

Acylation: The use of acylating agents, such as anhydrides or acyl halides, can also modify the amino group to increase volatility and improve chromatographic behavior.

Alkylation: Further alkylation at other positions on the purine ring can be performed, although this is less common for enhancing analytical properties and more for synthesizing different analogs.

Use of Alkyl Chloroformates: These reagents can react with amino groups to form carbamates, which can improve their chromatographic properties in GC analysis. pageplace.debenthamdirect.com

The choice of derivatization strategy depends on the specific analytical method being used and the research question being addressed. For instance, creating a derivative with a specific mass shift can be useful in complex biological matrices to move the signal of interest to a clearer region of the mass spectrum.

Production and Purity Assessment for Research-Grade Compounds

The production of research-grade this compound necessitates a final product with high chemical and isotopic purity. This is confirmed through a rigorous purity assessment using a combination of analytical techniques.

The following table summarizes the typical analytical methods used for the purity assessment of this compound:

Analytical TechniquePurposeTypical Findings for Research-Grade Compound
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity by separating the main compound from any impurities.Purity of >95%, often exceeding 99%. pageplace.dersc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and the position of the deuterium label. Both ¹H and ¹³C NMR are used. In ¹H NMR, the absence or significant reduction of the methyl proton signal confirms deuteration. ¹³C NMR can show the upfield shift of the carbon atom attached to deuterium. nih.govcdnsciencepub.comSpectra conform to the expected structure of this compound. pageplace.de
Mass Spectrometry (MS) To confirm the molecular weight and determine the isotopic purity by analyzing the mass-to-charge ratio of the molecular ion and its isotopologues.The mass spectrum shows a molecular ion peak corresponding to the mass of the d3-labeled compound (e.g., m/z 185 for [M+H]⁺). The isotopic distribution confirms high enrichment of the d3 species. pageplace.denih.gov

A certificate of analysis for a commercially available sample of this compound provides an example of the stringent quality control applied to research-grade compounds, with HPLC purity reported at 99.63% and an isotopic purity of >99.9% for the d3 isotopologue. pageplace.de Such detailed characterization ensures that the compound is suitable for its intended research applications, providing accurate and reproducible results.

Metabolic Pathways and Biotransformation Studies of 6 Methylthioguanine D3 in Experimental Systems

Enzymatic Formation of 6-Methylthioguanine-d3 from Thiopurine Precursors

The formation of 6-Methylthioguanine (B125323) (6-MTG), and by extension its deuterated form this compound, is a crucial step in the metabolism of thiopurine drugs. This process is primarily mediated by the enzyme Thiopurine S-Methyltransferase (TPMT) acting on thiopurine precursors.

Thiopurine S-Methyltransferase (TPMT) is a key cytosolic enzyme that catalyzes the S-methylation of thiopurine compounds, including 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG). juniperpublishers.comnih.gov This enzymatic reaction involves the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the sulfur atom of the thiopurine. In the context of this compound, a deuterated methyl group from a d3-SAM analogue would be transferred, or the substrate itself, 6-thioguanine, would be metabolized in a system where deuterated compounds are used for tracing. The activity of TPMT is a significant determinant of the metabolic fate of thiopurines. mhmedical.com High TPMT activity can lead to a greater proportion of the drug being methylated, potentially shunting the metabolism away from the formation of the therapeutically active thioguanine nucleotides (TGNs). medchemexpress.com Conversely, individuals with low or deficient TPMT activity accumulate higher levels of TGNs, which can increase the risk of toxicity. medchemexpress.com

The S-methylation of 6-TG by TPMT directly produces 6-MTG. medchemexpress.comlgcstandards.com Similarly, 6-MP is methylated by TPMT to form 6-methylmercaptopurine (B131649) (6-MMP). nih.govchemicalbook.com The enzymatic activity of TPMT exhibits genetic polymorphism, leading to significant inter-individual variations in the rate of thiopurine methylation. nih.gov

6-Thioguanine (6-TG) and 6-mercaptopurine (6-MP) are the primary precursors for the formation of 6-Methylthioguanine.

6-Thioguanine (6-TG) Metabolism: 6-TG can be directly methylated by TPMT to form 6-MTG. medchemexpress.comlgcstandards.com This is a competing pathway to its conversion to the active 6-thioguanine nucleotides (TGNs) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov Another catabolic route for 6-TG involves deamination by guanase to 6-thioxanthine, which is then oxidized by xanthine (B1682287) oxidase (XO) to 6-thiouric acid. nih.govlgcstandards.com

6-Mercaptopurine (6-MP) Metabolism: The metabolism of 6-MP is more complex. It is a substrate for three competing enzymes: TPMT, which methylates it to 6-MMP; xanthine oxidase (XO), which oxidizes it to 6-thiouric acid; and HGPRT, which converts it to 6-thioinosine monophosphate (TIMP), a precursor to TGNs. nih.govmedchemexpress.comresearchgate.net While 6-MMP is the direct methylation product of 6-MP, further metabolism of TGN precursors can also lead to methylated thiopurines.

The interplay of these enzymatic pathways determines the concentration of various thiopurine metabolites, including 6-MTG.

Table 1: Key Enzymes and Reactions in the Formation of 6-Methylthioguanine

PrecursorEnzymeReactionProduct
6-Thioguanine (6-TG)Thiopurine S-Methyltransferase (TPMT)S-methylation6-Methylthioguanine (6-MTG)
6-Mercaptopurine (6-MP)Thiopurine S-Methyltransferase (TPMT)S-methylation6-Methylmercaptopurine (6-MMP)
6-Thioguanine (6-TG)Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)Conversion to nucleotide6-Thioguanosine (B559654) monophosphate (6-TGMP)
6-Mercaptopurine (6-MP)Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)Conversion to nucleotide6-Thioinosine monophosphate (TIMP)
6-Mercaptopurine (6-MP)Xanthine Oxidase (XO)Oxidation6-Thiouric acid

Role of Thiopurine S-Methyltransferase (TPMT) in Methylation Pathways

Further Biotransformation of this compound

Once formed, this compound can undergo further metabolic conversions, primarily through pathways that lead to the formation of nucleotides.

Research indicates that 6-MTG can be converted to its corresponding nucleotide, 6-methylthioguanosine monophosphate (meTGMP). vulcanchem.com This conversion is thought to occur through the action of phosphoribosyltransferases. However, the pharmacological activity of meTGMP is considered to be significantly less than that of the thioguanine nucleotides (TGNs). vulcanchem.com In fact, the methylation of 6-TG to 6-MTG and its subsequent conversion to meTGMP is generally viewed as a deactivation pathway. vulcanchem.com

The metabolism of thiopurines is intricately linked with the endogenous purine (B94841) metabolic pathways. The purine salvage pathway, which reutilizes purine bases from the degradation of nucleic acids, is central to the activation of thiopurines. The enzyme HGPRT, a key component of the purine salvage pathway, is responsible for converting 6-TG and 6-MP into their respective nucleotides, thereby shunting them into the active metabolic pool. pharmgkb.org

The methylated metabolites of thiopurines can also interact with these pathways. For instance, methylthioinosine monophosphate (meTIMP), a metabolite of 6-MP, is a potent inhibitor of de novo purine synthesis. vulcanchem.com While less is known about the specific inhibitory effects of meTGMP, its structural similarity suggests a potential for interaction with enzymes involved in purine metabolism. The formation of 6-MTG-d3 and its subsequent metabolites would follow these same pathways, with the deuterium (B1214612) label serving as a tracer.

Table 2: Biotransformation Products of Thiopurine Metabolism

PrecursorMetaboliteFurther Biotransformation Product
6-Thioguanine (6-TG)6-Methylthioguanine (6-MTG)6-Methylthioguanosine Monophosphate (meTGMP)
6-Thioguanine (6-TG)6-Thioguanosine monophosphate (6-TGMP)6-Thioguanosine diphosphate (B83284) (6-TGDP), 6-Thioguanosine triphosphate (6-TGTP)
6-Mercaptopurine (6-MP)6-Thioinosine monophosphate (TIMP)6-Thioguanine nucleotides (TGNs)
6-Mercaptopurine (6-MP)6-Methylmercaptopurine (6-MMP)6-Methylmercaptopurine ribonucleotides (6-MMPR)

Nucleotide Formation Pathways (e.g., to 6-Methylthioguanosine Monophosphate)

Isotope Effects on Metabolic Reaction Rates and Equilibria

The substitution of hydrogen with its heavier isotope, deuterium, can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the difference in the zero-point vibrational energy of a carbon-hydrogen bond versus a carbon-deuterium bond, with the latter being stronger and requiring more energy to break. juniperpublishers.com

In the context of this compound, the deuterium atoms are located on the methyl group attached to the sulfur atom. The primary metabolic reaction involving this methyl group is its initial transfer from SAM, catalyzed by TPMT. While specific studies on the KIE of this compound are not extensively documented in the reviewed literature, general principles of drug metabolism suggest that if the cleavage of a C-D bond is the rate-determining step of a metabolic pathway, a slower rate of metabolism would be expected compared to the non-deuterated counterpart. juniperpublishers.com

Comparative Metabolic Profiling of Deuterated vs. Unlabeled Analogs in Experimental Models

A thorough review of available scientific literature reveals a significant gap in experimental data directly comparing the metabolic profiles of this compound and its unlabeled counterpart, 6-Methylthioguanine. While the principles of deuterium isotope effects on drug metabolism are well-established, specific studies detailing the biotransformation of this compound in experimental models, and directly comparing it to the non-deuterated form, are not present in the public domain.

The metabolism of the parent compound, 6-thioguanine, is known to be complex, involving multiple enzymatic pathways. nih.govnih.govnih.gov Key enzymes in its biotransformation include hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it to the active 6-thioguanine nucleotides (6-TGNs), and thiopurine S-methyltransferase (TPMT), which methylates 6-thioguanine to form 6-methylthioguanine. nih.govnih.govchemicalbook.com Xanthine oxidase also plays a role in its metabolic pathway. nih.gov The resulting metabolites, particularly the 6-TGNs, are responsible for the therapeutic effects of thiopurine drugs. nih.govnih.gov

The strategic placement of deuterium atoms on a drug molecule, a process known as deuteration, can alter its metabolic fate. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger chemical bond with carbon compared to hydrogen. portico.orgnih.govwikipedia.org This stronger bond can slow down the rate of metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes such as the cytochrome P450 (CYP) family. nih.govplos.org Consequently, deuteration has been explored as a strategy to improve the pharmacokinetic profiles of various drugs. medchemexpress.commedchemexpress.commedchemexpress.com

In the context of this compound, the deuterium atoms are located on the methyl group. The metabolism of the unlabeled 6-Methylthioguanine is not extensively detailed in the available literature, but it is a known metabolite of 6-thioguanine. pharmaffiliates.com It is conceivable that the methyl group of 6-Methylthioguanine could be subject to further metabolic processes, such as oxidation. If such a metabolic step is part of the clearance of 6-Methylthioguanine, the presence of deuterium in this compound would be expected to slow down this process. This could potentially lead to a different pharmacokinetic profile for the deuterated compound compared to its unlabeled analog.

However, without direct experimental evidence, any discussion on the comparative metabolic profiling remains speculative. Studies using in vitro systems, such as liver microsomes or hepatocytes, would be necessary to elucidate the specific metabolic pathways of both 6-Methylthioguanine and this compound. griffith.edu.auosti.gov Such studies would allow for the identification of metabolites and the determination of metabolic rates, providing the data needed for a direct comparison. Advanced analytical techniques, like liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be crucial for the separation and quantification of the parent compounds and their respective metabolites. nih.govdiva-portal.orgresearchgate.net

Data Tables

Due to the absence of experimental data in the scientific literature, no data tables comparing the metabolic profiles of this compound and its unlabeled analog can be generated.

Molecular and Cellular Mechanisms of Action of 6 Methylthioguanine and Its Metabolites

Cellular Uptake and Intracellular Distribution of 6-Methylthioguanine-d3 and its Metabolites

The entry of thiopurines and their metabolites, including 6-methylthioguanine (B125323), into cells is a regulated process mediated by various transport proteins. The cellular uptake of these compounds is crucial for their subsequent metabolic activation and cytotoxic activity. Both influx and efflux transporters are involved in determining the intracellular concentration of these molecules.

Key influx transporters responsible for the uptake of thiopurine nucleosides and their metabolites belong to the solute carrier (SLC) family. Specifically, transporters such as SLC28A2 (CNT2), SLC28A3 (CNT3), SLC29A1 (ENT1), and SLC29A2 (ENT2) have been identified as facilitating the entry of thiopurines into cells. nih.gov Down-regulation of these transporters can lead to cellular resistance to thiopurines by decreasing their intracellular accumulation. nih.gov For instance, some cancer cell lines resistant to 6-mercaptopurine (B1684380) (a precursor to 6-methylthioguanine) have been shown to have reduced expression of these influx transporters. nih.gov The structural similarity of 6-methylthioguanine to natural purines likely allows it to be recognized and transported by these same systems.

Conversely, the intracellular concentration of thiopurine metabolites is also controlled by efflux transporters, primarily from the ATP-binding cassette (ABC) family. Proteins such as ABCC4 and ABCC5 are known to actively pump thiopurines and their metabolites out of the cell, thereby contributing to drug resistance. oup.com Overexpression of these efflux pumps can significantly lower the intracellular levels of active thiopurine metabolites, reducing their cytotoxic potential. oup.com

Once inside the cell, 6-methylthioguanine and its precursors undergo extensive metabolism. The primary pathway for the activation of 6-thioguanine (B1684491) (6-TG), a direct precursor to 6-methylthioguanine, involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts it into 6-thioguanosine (B559654) monophosphate (6-TGMP). researchgate.netnih.gov This is the first step towards the formation of cytotoxic 6-thioguanine nucleotides (6-TGNs). nih.gov Another critical enzyme, thiopurine S-methyltransferase (TPMT), is responsible for the methylation of 6-thioguanine to form 6-methylthioguanine. nih.gov This methylation can also occur after 6-TG has been incorporated into DNA, leading to the formation of S6-methylthioguanine within the genetic material. nih.govacs.orgresearchgate.net

The intracellular distribution of these metabolites is not uniform. The active 6-TGNs are primarily localized to the nucleus where they can be incorporated into DNA and RNA. The measurement of thiopurine metabolites in red blood cells often serves as a surrogate for their levels in nucleated cells. nih.gov The balance between the activities of influx transporters, efflux transporters, and metabolic enzymes ultimately dictates the concentration of 6-methylthioguanine and other thiopurine metabolites available to interact with nucleic acids and other cellular components.

Transporter FamilyTransporterFunctionReference
Solute Carrier (SLC)SLC28A2 (CNT2)Influx nih.gov
Solute Carrier (SLC)SLC28A3 (CNT3)Influx nih.gov
Solute Carrier (SLC)SLC29A1 (ENT1)Influx nih.gov
Solute Carrier (SLC)SLC29A2 (ENT2)Influx nih.gov
ATP-Binding Cassette (ABC)ABCC4Efflux oup.com
ATP-Binding Cassette (ABC)ABCC5Efflux oup.com

Incorporation into Nucleic Acids (DNA and RNA) and Resultant Structural Perturbations

A primary mechanism of action for thiopurines involves their incorporation into the nucleic acids, DNA and RNA, leading to significant structural and functional consequences. This process begins with the metabolic conversion of thiopurines into their nucleotide triphosphate forms.

Formation of S6-Methylthioguanine (S6mG) in DNA

Following the administration of thiopurines, 6-thioguanine (6-TG) is metabolized to 6-thioguanosine triphosphate (6-TGTP), which can be incorporated into DNA by cellular DNA polymerases in place of guanine (B1146940). oup.com Once incorporated, the 6-TG residue within the DNA is a substrate for methylation by S-adenosylmethionine, a ubiquitous methyl donor in the cell. This reaction results in the formation of S6-methylthioguanine (S6mG) within the DNA strand. nih.govacs.orgresearchgate.net This in situ methylation is a critical step in the cytotoxic cascade of thiopurines. nih.gov The presence of the bulky methylthio group at the S6 position of the guanine base alters its chemical properties and base-pairing potential. plos.org

Impact on DNA Replication Fidelity and Bypass Mechanisms

The presence of S6mG in the DNA template has a profound impact on the fidelity of DNA replication. During replication, S6mG can mispair with thymine (B56734) (T) with a frequency comparable to its correct pairing with cytosine (C). acs.org This misincorporation of thymine opposite S6mG creates an S6mG:T mismatch, which is a key lesion recognized by the cellular DNA repair machinery. nih.govacs.org

Studies in human cells have shown that S6mG is highly mutagenic, leading to a high frequency of G→A transition mutations. nih.govacs.org While S6mG does not act as a strong block to DNA replication, its bypass by DNA polymerases is often error-prone. nih.gov To overcome replication blockage by DNA lesions, cells employ specialized translesion synthesis (TLS) polymerases. nih.gov While the specific roles of all TLS polymerases in bypassing S6mG are still being fully elucidated, it is clear that these bypass mechanisms can contribute to the observed mutagenicity. nih.gov The persistence of S6mG:T mispairs due to either inaccurate bypass or overwhelming of the repair systems is a significant source of genomic instability.

Effects on Transcription Efficiency and Fidelity

The presence of S6mG in the transcribed strand of a gene can also disrupt the process of transcription. Research has demonstrated that S6mG has both inhibitory and mutagenic effects on transcription mediated by human RNA polymerase II. nih.govnih.gov When the polymerase encounters an S6mG residue, it can cause stalling, thereby reducing the efficiency of transcription. nih.gov Furthermore, the polymerase may misread the S6mG template, leading to the incorporation of an incorrect nucleotide into the nascent RNA molecule, a phenomenon known as transcriptional mutagenesis. nih.govnih.gov This can result in the production of mutant proteins with altered functions. The impact of S6mG on transcription is also modulated by the transcription-coupled nucleotide excision repair (TC-NER) pathway. nih.govnih.gov

Modulation of DNA Repair Systems by Thiopurine Metabolites

The cellular response to the incorporation of thiopurine metabolites into DNA is heavily dependent on the DNA repair systems, particularly the mismatch repair (MMR) pathway. The interaction between these metabolites and the MMR system is a key determinant of the ultimate cytotoxic outcome.

Interaction with Mismatch Repair Pathway Components

The DNA mismatch repair (MMR) system is responsible for recognizing and correcting base-base mismatches and small insertion-deletion loops that arise during DNA replication. The S6mG:T mispair, formed as a result of S6mG in the DNA template, is a potent signal for the MMR system. nih.govacs.org The MMR process is initiated by the recognition of the mismatch by the MutSα heterodimer, which consists of the MSH2 and MSH6 proteins. oup.comaacrjournals.org Studies have shown that the human MutSα complex binds with high affinity to DNA containing S6mG:T mispairs. acs.orgaacrjournals.org

This recognition triggers a series of events in what is often described as a "futile repair cycle." nih.govresearchgate.net The MMR system attempts to repair the mismatch by excising the thymine from the newly synthesized daughter strand. researchgate.net However, because the S6mG lesion resides in the template strand, it remains and directs the re-incorporation of another thymine during the repair synthesis step. researchgate.net This leads to repeated cycles of recognition, excision, and resynthesis, resulting in the accumulation of single-strand breaks in the DNA. aacrjournals.orgresearchgate.nettandfonline.com These persistent breaks can signal for a G2/M cell cycle arrest and, ultimately, apoptosis (programmed cell death). oup.comtandfonline.com

Cells deficient in MMR components, such as MSH2 or MLH1, are significantly more resistant to the cytotoxic effects of thiopurines. oup.comnih.gov This resistance underscores the central role of the MMR system in converting the DNA damage induced by thiopurines into a lethal cellular signal. The interaction between S6mG-containing DNA and the MMR machinery is therefore a critical nexus in the mechanism of action of these compounds.

FindingOrganism/SystemKey Protein(s)ConsequenceReference
S6mG is highly mutagenicE. coli and human cellsDNA PolymerasesG→A transitions nih.govnih.govacs.org
S6mG inhibits and causes errors in transcriptionHuman cells, in vitroRNA Polymerase IIReduced gene expression, mutant proteins nih.govnih.govebi.ac.uk
hMutSα binds to S6mG:T mispairsHuman cell extractsMSH2/MSH6Initiation of mismatch repair acs.orgaacrjournals.org
MMR deficiency leads to thiopurine resistanceHuman cancer cell linesMSH2, MLH1Increased cell survival oup.comnih.gov
MMR processing of S6mG leads to DNA strand breaksHuman tumor cellsMMR pathwayG2/M cell cycle arrest, apoptosis aacrjournals.orgresearchgate.nettandfonline.com

Recognition and Processing of DNA Adducts

The incorporation of 6-thioguanine into DNA and its subsequent in vivo methylation to S6-methylthioguanine (S6mG) are critical steps in its cytotoxic mechanism. acs.org The resulting S6mG adducts in DNA can mispair with thymine during replication, creating S6mG:T mismatches. nih.govnih.gov These mismatches are recognized by the mismatch repair (MMR) system, a key cellular surveillance pathway that typically corrects replication errors. researchgate.netoup.com

The human mismatch repair protein complex, hMutSα, has been shown to bind efficiently to DNA containing S6-methylthioguanine, particularly when it is paired with thymine. acs.org This recognition is a crucial trigger for the subsequent cytotoxic events. The MMR system's attempt to repair these drug-induced lesions is often futile and can lead to the formation of single-strand and double-strand DNA breaks. researchgate.netaacrjournals.org This processing of the DNA adducts by the MMR system ultimately signals for cell cycle arrest and apoptosis (programmed cell death). researchgate.netoup.com Cells deficient in MMR are notably resistant to the cytotoxic effects of 6-thioguanine, highlighting the central role of this pathway in mediating the drug's efficacy. oup.comaacrjournals.org

The O6-methylguanine-DNA methyltransferase (MGMT) repair enzyme, which typically repairs alkylated guanine, has also been implicated in the recognition of 6-TG adducts. tandfonline.com Increased levels of MGMT have been associated with resistance to 6-TG, suggesting it plays a role in repairing the DNA damage caused by this thiopurine metabolite. tandfonline.com

Interference with Enzyme Activities and Signal Transduction Pathways

Interactions with Topoisomerase II Activity

Recent studies have identified substituted purine (B94841) analogues as a novel class of catalytic inhibitors of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation. 6-methylthioguanine has been shown to inhibit the ATPase activity of topoisomerase II, although less efficiently than some other S6-substituted thioether purine analogues. aacrjournals.org 6-thioguanine itself also inhibits topoisomerase II ATPase activity. aacrjournals.org The presence of 6-thioguanine in DNA has been found to perturb topoisomerase II-catalyzed DNA cleavage. nih.gov This interference with topoisomerase II function can contribute to DNA damage and cell death.

Influence on Rac1 GTPase and other Cellular Signaling Molecules

A significant mechanism of thiopurine-induced immunosuppression and cytotoxicity involves the inhibition of the Rac1 GTPase signaling pathway. researchgate.net The active metabolite, 6-thioguanine triphosphate (6-Thio-GTP), can bind to the small G-protein Rac1 in place of GTP. jci.org This binding blocks the activation of Rac1, which is a key regulator of various cellular processes, including cell adhesion, migration, and the activation of downstream signaling pathways like mitogen-activated protein kinase kinase (MEK) and NF-κB. researchgate.netjci.orgabeomics.com By inhibiting Rac1, thiopurines can convert a costimulatory signal into an apoptotic one, particularly in T lymphocytes. jci.org This disruption of Rac1 signaling is a primary driver of the immunosuppressive effects seen with thiopurine therapy. researchgate.net

Induction of Specific Cellular Responses in Experimental Models

Cell Cycle Perturbation Mechanisms

The processing of DNA adducts formed by 6-thioguanine and its metabolites by the MMR system leads to significant perturbations in the cell cycle. Treatment of cells with 6-TG has been shown to induce a G2/M phase arrest. researchgate.netaacrjournals.org This cell cycle checkpoint activation is mediated by the ATR-Chk1 pathway, which is activated in response to the DNA damage caused by the futile repair attempts of the MMR system. researchgate.net The recognition of S6-methylthioguanine-containing DNA by MMR proteins triggers a cascade that ultimately leads to the phosphorylation of Chk1 and the activation of a G2 arrest. researchgate.netnih.gov This prevents cells with damaged DNA from proceeding into mitosis, providing an opportunity for repair or, if the damage is too extensive, leading to apoptosis. nih.gov

Apoptosis Induction Pathways

The cytotoxic effects of 6-methylthioguanine (6-MTG) and its parent compounds, the thiopurines, are significantly mediated through the induction of apoptosis, or programmed cell death. nih.govnih.govoncotarget.com The molecular pathways leading to apoptosis are complex and involve several key cellular processes, primarily initiated by the incorporation of thiopurine metabolites into cellular DNA and RNA.

One of the central mechanisms involves the incorporation of 6-thioguanine nucleotides (TGNs), the active metabolites of thiopurines, into DNA. This incorporation can lead to DNA damage, which in turn triggers apoptosis. nih.govoncotarget.com Specifically, the metabolite 6-thioguanine triphosphate (6-TGTP) can be incorporated into DNA, leading to mispairs during DNA replication. These mispairs are recognized by the DNA mismatch repair (MMR) system, which initiates a futile cycle of repair attempts. This process results in prolonged cell cycle arrest, typically at the G2/M phase, and ultimately culminates in apoptosis. nih.govresearchgate.net The MMR system's recognition of these DNA lesions activates the ATR/ATRIP pathway, which in turn phosphorylates CHK1, a key regulator of the G2/M checkpoint. researchgate.net

Another significant pathway for apoptosis induction involves the mitochondria. Thiopurines can induce mitochondrial damage and a loss of the mitochondrial transmembrane potential. nih.gov The incorporation of 6-thioguanine into mitochondrial DNA (mtDNA) can lead to the accumulation of oxidized thioguanine, inhibiting mitochondrial transcription and translation and resulting in mitochondrial dysfunction. mdpi.com This mitochondrial damage is a critical event that links to the apoptotic cascade.

Furthermore, the metabolite 6-TGTP acts as a competitive antagonist for the small GTPase Rac1. mdpi.comencyclopedia.pub By binding to Rac1, 6-TGTP interferes with its normal function in activating downstream signaling pathways, including the NF-κB and STAT-3 pathways, which are crucial for cell survival. This disruption of Rac1 signaling can lead to the downregulation of anti-apoptotic proteins like Bcl-xL and subsequently trigger the mitochondrial pathway of apoptosis. immunogenetics.nlmdpi.com This process effectively converts a co-stimulatory signal into an apoptotic one. encyclopedia.pub

The induction of apoptosis by thiopurines is considered the primary mechanism of cell death, as inhibiting apoptosis significantly reduces their cytotoxic effects. nih.gov While autophagy, another cellular process, is also activated by thiopurines, it appears to function as a pro-survival mechanism that counteracts apoptosis by removing damaged mitochondria. nih.gov The interplay between apoptosis and autophagy, largely mediated by reactive oxygen species (ROS) and mitochondrial damage, ultimately determines the cell's fate in response to thiopurine treatment. nih.gov

Modulation of Inflammatory Mediators in In Vitro Systems

In addition to inducing apoptosis, 6-thioguanine (6-TG) and its related compounds have been shown to modulate the production of inflammatory mediators in various in vitro models, contributing to their immunosuppressive and anti-inflammatory effects.

Studies using macrophage and synoviocyte cell lines have demonstrated the ability of 6-TG to suppress the production of key inflammatory molecules. In lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, 6-TG was found to inhibit the production of nitric oxide (NO), a potent inflammatory mediator. inabj.org Similarly, in phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced HIG-82 synovial fibroblast cells, 6-TG suppressed the release of not only NO but also prostaglandin (B15479496) E2 (PGE2) and several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). inabj.org

The inhibitory effect of 6-TG on these inflammatory mediators suggests a direct impact on the signaling pathways that regulate their production. The NF-κB pathway, a central regulator of inflammation, is a likely target. As mentioned previously, the metabolite 6-TGTP can interfere with the Rac1 GTPase, which is involved in the activation of the NF-κB pathway. encyclopedia.pubimmunogenetics.nl By inhibiting Rac1, 6-TG can suppress the downstream activation of NF-κB and consequently reduce the expression of NF-κB-dependent pro-inflammatory genes, such as those for TNF-α, IL-1β, and IL-6.

Furthermore, studies have indicated that 6-TG may have complex interactions with cytokines. For instance, while interferon-alpha (IFN-α) can stimulate natural killer (NK) cell activity, subsequent treatment with 6-TG can ablate this enhancement. nih.gov This suggests that 6-TG may interfere with cytokine-mediated activation of immune cells, contributing to its immunosuppressive properties. nih.gov

The ability of 6-thioguanine to reduce the production of a range of inflammatory mediators in different cell types highlights its potential to alleviate inflammation. This modulation of inflammatory responses is a key component of its therapeutic mechanism in inflammatory and autoimmune diseases.

Table of Research Findings on 6-Thioguanine's Anti-Inflammatory Effects:

Cell LineInducing AgentMediator InhibitedFindingReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO)6-TG suppresses NO production. inabj.org
HIG-82 Synovial FibroblastsPhorbol Myristate Acetate (PMA)Nitric Oxide (NO)6-TG suppresses NO release. inabj.org
HIG-82 Synovial FibroblastsPhorbol Myristate Acetate (PMA)Prostaglandin E2 (PGE2)6-TG suppresses PGE2 release. inabj.org
HIG-82 Synovial FibroblastsPhorbol Myristate Acetate (PMA)Tumor Necrosis Factor-alpha (TNF-α)6-TG suppresses TNF-α release. inabj.org
HIG-82 Synovial FibroblastsPhorbol Myristate Acetate (PMA)Interleukin-1 beta (IL-1β)6-TG suppresses IL-1β release. inabj.org
HIG-82 Synovial FibroblastsPhorbol Myristate Acetate (PMA)Interleukin-6 (IL-6)6-TG suppresses IL-6 release. inabj.org

Pharmacokinetics and Pharmacodynamics of 6 Methylthioguanine D3 in Preclinical Models

Absorption and Distribution Characteristics in Animal Models

The absorption and distribution of 6-MMP following the administration of its parent drug, 6-mercaptopurine (B1684380) (6-MP), have been characterized in various preclinical models, revealing distinct patterns of tissue accumulation and the involvement of specific cellular transporters.

Tissue-Specific Accumulation Patterns

Preclinical studies in animal models demonstrate that 6-MMP does not distribute uniformly throughout the body. Following oral administration of 6-MP formulations to Sprague-Dawley rats, 6-MMP was found to accumulate predominantly in the liver. nih.gov This is consistent with the liver being a primary site for the metabolism of thiopurines by the enzyme Thiopurine S-methyltransferase (TPMT), which converts 6-MP into 6-MMP. nih.govrupahealth.com

In one study, the concentration of 6-MMP was measured in various organs of Sprague-Dawley rats at several time points after receiving a 6-MP nanomedicine formulation. The liver consistently showed the highest concentrations of 6-MMP compared to bone marrow and other tissues. nih.gov Another study investigating kidney-targeting prodrugs of 6-MP in rats found that the concentrations of 6-MP and its metabolites, including 6-MMP, were significantly higher in the kidneys compared to the liver, demonstrating that tissue-specific targeting can alter distribution patterns. nih.gov

Table 1: Concentration of 6-MMP in Rat Tissues After Oral Administration of a 6-MP Nanoparticle Formulation (15.75 mg/kg) nih.gov
Time PointBone Marrow (ng/g)Liver (ng/g)
10 min~10~150
30 min~20~250
1 hr~15~180
3 hr~10~120
10 hr~5~50

Role of Transporters in Compound Distribution

The distribution of 6-MMP and other thiopurine metabolites is actively managed by membrane transporters, particularly members of the ATP-binding cassette (ABC) superfamily. pharmgkb.orgnih.gov These transporters function as efflux pumps, moving substrates out of cells and influencing their intracellular concentration and tissue distribution. nih.govresearchgate.net

Specifically, the transporters ABCC4 and ABCC5 have been identified as capable of effluxing thiopurine metabolites. pharmgkb.org These transporters are expressed in various tissues, including the intestine, liver, and kidney. nih.govnih.gov In preclinical models, their activity is crucial in limiting the systemic exposure and intracellular accumulation of compounds. Overactive efflux by these transporters can lead to drug resistance by preventing active metabolites from reaching their intracellular targets. pharmgkb.org The expression of these transporters on the apical side of intestinal epithelial cells can limit oral absorption, while their presence in hepatocytes and kidney tubule cells facilitates biliary and renal excretion, respectively. nih.gov

Excretion Pathways and Clearance Rates in Animal Models

The elimination of thiopurines and their metabolites is a complex process involving metabolic conversion and excretion. The primary route of elimination for the parent drug 6-MP is oxidation by xanthine (B1682287) oxidase (XO) and aldehyde oxidase (AOX) to form the inactive metabolite 6-thiouric acid, which is then excreted renally. diva-portal.orgnih.gov

As a metabolite, 6-MMP is also cleared from the body, though specific pharmacokinetic parameters such as clearance rates and excretion pathway proportions in animal models are not extensively documented in available literature. One study in beagle dogs determined the pharmacokinetic profile of 6-MP after oral administration, reporting a clearance of 340-432 L/h, but did not provide distinct parameters for the 6-MMP metabolite. researchgate.net Another study in rats noted that the clearance of 6-MP was age-dependent. nih.gov While direct data is sparse, it is understood that 6-MMP, as a hydrophilic metabolite, is subject to renal elimination. The half-life of 6-MMP after cessation of therapy was found to be approximately 4 days in a human case study, indicating it is cleared more slowly than some other metabolites. uq.edu.au

Inter-Individual Variability in Metabolism and Pharmacokinetics in Preclinical Studies

Significant variability in the metabolism of thiopurines has been observed, largely driven by genetic polymorphisms in key metabolic enzymes. Preclinical models, including genetically modified mice, have been instrumental in understanding this variability.

Influence of Enzyme Polymorphisms (e.g., TPMT, NUDT15) on Metabolite Levels in Model Systems

The enzyme Thiopurine S-methyltransferase (TPMT) is solely responsible for the methylation of 6-MP to form 6-MMP. rupahealth.comresearchgate.net The activity of TPMT varies widely among individuals due to common genetic polymorphisms. nih.govresearchgate.net Preclinical models have directly demonstrated the impact of these genetic differences.

TPMT: In mouse models, a deficiency in the Tpmt gene leads to reduced or absent enzyme activity. researchgate.netcpicpgx.org This results in significantly lower production of 6-MMP. Consequently, more 6-MP is shunted towards the alternative metabolic pathway, leading to higher concentrations of the active, but potentially toxic, 6-thioguanine (B1684491) nucleotides (6-TGNs). cpicpgx.org Mice with intermediate Tpmt activity show an intermediate metabolic profile. nih.gov

Table 2: Predicted Impact of Enzyme Polymorphisms on Thiopurine Metabolite Levels in Preclinical Models
Genotype / Enzyme Status6-MMP Level6-TGN / DNA-TG LevelRationale
TPMT Normal/High ActivityHighLowMetabolism preferentially shunted towards 6-MMP production. nih.gov
TPMT Intermediate/Low ActivityLowHighReduced TPMT function shunts metabolism towards 6-TGN production. cpicpgx.org
NUDT15 DeficientVariableVery HighInability to deactivate 6-TGN triphosphate leads to its accumulation. nih.govirjournal.org

Correlation of Metabolite Levels with Biological Outcomes in Preclinical Contexts

In preclinical studies, the levels of 6-MMP have been correlated with specific biological outcomes, particularly hepatotoxicity. High concentrations of 6-MMP are strongly associated with liver damage. oup.commazums.ac.ir This has been explored in animal models where thiopurine administration was shown to deplete intracellular glutathione, predisposing liver cells to oxidative stress, a potential mechanism for 6-MMP-mediated hepatotoxicity. oup.com A study in rats using a novel 6-MP nanomedicine formulation demonstrated that the new formulation led to lower accumulation of 6-MMP in the liver, which the researchers inferred would lead to a lower risk of hepatotoxicity. nih.gov

Furthermore, the biological effects of thiopurine metabolites can be tissue-dependent. In a mouse model of West Nile Virus, treatment with 6-methylmercaptopurine (B131649) riboside (a related compound) did not reduce viral loads in the periphery but significantly enhanced them in the brain, suggesting a complex and tissue-specific biological role. plos.org Studies in rats with a similar compound also showed dose-dependent maternal toxicity, indicating that high levels of methylated metabolites can have systemic adverse effects. researchgate.net These preclinical findings underscore the importance of the metabolic balance and demonstrate that 6-MMP levels are not merely biomarkers but are correlated with tangible biological effects in animal models.

Based on a comprehensive review of scientific literature, there is no available information on the pharmacokinetics and pharmacodynamics of the specific compound 6-Methylthioguanine-d3 in preclinical models. The requested article, structured around its pharmacodynamic effects, dose-response relationships, and biochemical markers, cannot be generated because this compound is not studied for its own biological or therapeutic effects.

The reason for the absence of such data is the specific nature and intended use of this compound. Scientific sources indicate that this compound is a deuterated, or "heavy-labeled," version of the compound 6-Methylthioguanine (B125323). medchemexpress.commedchemexpress.comfrontiersin.org Its exclusive role in scientific research is to serve as an internal standard for analytical and quantitative studies, particularly in methods involving mass spectrometry (LC-MS/MS). frontiersin.orgresearchgate.net

In these applications, a known quantity of the heavy-labeled this compound is added to a biological sample (like blood or tissue). researchgate.net When the sample is analyzed, the mass spectrometer can distinguish between the naturally occurring (unlabeled) compound and the heavy-labeled (d3) standard due to the difference in their molecular weights. This allows for precise quantification of the unlabeled, biologically active metabolite in the sample. The d3 version itself is not the subject of the pharmacodynamic investigation.

Research on pharmacodynamic effects, such as cellular responses and cytotoxicity, focuses on the unlabeled thiopurine drugs and their metabolites, including 6-mercaptopurine, 6-thioguanine, and S6-methylthioguanine. nih.govnih.govnih.gov These are the compounds that interact with biological systems to produce a therapeutic or toxic effect.

Therefore, data on dose-response relationships and biochemical markers for this compound does not exist, as it is used as a measurement tool, not a therapeutic agent.

Advanced Analytical and Bioanalytical Methodologies for 6 Methylthioguanine D3 Research

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the sensitive and specific quantification of thiopurine metabolites from complex biological matrices. annlabmed.orgnih.gov These assays are critical for monitoring intracellular metabolite levels, which can vary significantly among individuals. nih.govspringernature.com

LC-MS/MS methods have been developed to measure key thiopurine metabolites, such as 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) nucleotides (6-MMPN), in biological samples like red blood cells (RBCs) and cancer cell lines. nih.govnih.govacs.org In these assays, the nucleotide metabolites are typically hydrolyzed to their respective bases, 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP), prior to analysis. frontiersin.orgnih.gov

One sensitive LC-MS/MS method was developed to quantify 6-thio-2'-deoxyguanosine (B1664700) (SdG) and its methylated metabolite, S6-methylthio-2'-deoxyguanosine (S6mdG), in the genomic DNA of human cancer cell lines. nih.govacs.org This particular method demonstrated high sensitivity, with limits of quantification (LOQ) as low as 6.8 fmol for SdG and 0.25 fmol for S6mdG when analyzing pure standards. nih.gov For cellular DNA analysis, the method involved the addition of isotope-labeled internal standards, including D3-S6mdG, before the enzymatic hydrolysis of the DNA. nih.gov This approach allows for the correction of any potential loss of the analyte during the extensive sample preparation process. nih.gov

Research on various human leukemia and colorectal carcinoma cell lines showed that after treatment with 6-thioguanine, a significant portion of guanine (B1146940) in DNA was replaced by SG, but only a very small fraction (less than 0.02%) was converted to S6mdG. nih.govresearchgate.net

Table 1: LC-MS/MS Method Parameters for Thiopurine Metabolite Quantification

AnalyteMatrixInternal StandardLower Limit of Quantification (LLOQ)Reference
6-Thioguanine (as 6-TGN)Red Blood Cells (RBCs)6-TG-13C215N0.1 µmol/L annlabmed.orgnih.govnih.gov
6-Methylmercaptopurine (as 6-MMPN)Red Blood Cells (RBCs)6-MMP-d30.5 µmol/L annlabmed.orgnih.govnih.gov
6-thio-2'-deoxyguanosine (SdG)Genomic DNA (Human Cancer Cells)[U-15N5]-SdG6.8 fmol nih.gov
S6-methylthio-2'-deoxyguanosine (S6mdG)Genomic DNA (Human Cancer Cells)D3-S6mdG0.25 fmol nih.gov
deoxythioguanosine (dTG)DNA from Whole BloodMethylmercaptopurine-D3 (MeMP-d3)0.000625 ng (injected) nih.gov

The use of stable isotope-labeled (SIL) internal standards is a cornerstone of modern quantitative bioanalysis using LC-MS/MS. scispace.com SILs, particularly deuterated compounds like 6-Methylthioguanine-d3 (also referred to as 6-MMP-d3 or MeMP-d3), are considered the gold standard for improving the accuracy and precision of these assays. nih.govscispace.comcerilliant.com

An internal standard is added to samples at a known concentration at the beginning of the sample preparation process. Because a SIL like this compound has nearly identical physicochemical properties to the endogenous analyte (6-methylthioguanine), it experiences similar variations during extraction, injection, chromatography, and ionization. scispace.comcerilliant.com By calculating the ratio of the analyte's mass spectrometry signal to the internal standard's signal, any variability introduced during the analytical workflow can be effectively normalized. nih.govcerilliant.com

The use of a triply deuterated SIL has been shown to yield excellent results, significantly improving the precision of the method compared to using a structural analogue as an internal standard. scispace.com For instance, in the analysis of thiopurine metabolites from red blood cells and DNA, researchers have successfully employed 6-MMP-d3 and other deuterated standards to ensure reliable quantification. annlabmed.orgnih.gov This approach corrects for potential analyte loss during sample preparation and mitigates the "matrix effect," where other components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.govcerilliant.com

Quantification of this compound and Related Metabolites in Biological Matrices (e.g., Cell Lysates, Animal Tissues)

Sample Preparation Techniques for Isotopic Analysis

Proper sample preparation is a critical and often demanding step to ensure reliable and precise analytical data for isotopic analysis. The goal is to obtain a representative subsample that is free from interfering substances.

The extraction protocol for thiopurine metabolites depends on the biological matrix being studied.

Red Blood Cells (RBCs): For analyzing intracellular metabolites, RBCs are often used as a surrogate. annlabmed.org The process typically involves separating RBCs from whole blood, washing them to remove plasma components, and then lysing the cells to release the intracellular contents. frontiersin.orgmdpi.com A common next step is protein precipitation using an acid like perchloric acid. annlabmed.org The nucleotides (6-TGN and 6-MMPN) are then hydrolyzed by heating to release the purine (B94841) bases (6-TG and 6-MMP) for LC-MS/MS analysis. annlabmed.orgfrontiersin.org

Cell Lysates and Tissues: For cellular research, cultured cells are harvested, and the cell pellets are washed. nih.gov Lysis buffers, often containing detergents like SDS, are used to break open the cells. nih.gov To analyze metabolites incorporated into DNA, the process is more extensive, involving treatment with RNase A to remove RNA and proteinase K to digest proteins, followed by DNA precipitation with ethanol. nih.gov The purified DNA is then enzymatically digested to release the individual nucleosides for analysis. nih.gov

General Animal Tissues: For broader isotopic analysis of animal tissues, a general workflow involves removing non-target material like skin and bone, followed by drying (either at 60°C or by freeze-drying) and grinding the tissue into a fine powder to ensure homogeneity. isotopeecology.com

The stability of thiopurine metabolites is a critical factor that can significantly impact the accuracy of analytical results. oup.com Several studies have investigated the stability of these compounds under various storage conditions.

It has been shown that the stability of 6-TGN in whole blood samples is limited, which is a major concern when samples need to be transported to central laboratories. oup.com One study reported a decrease in 6-TGN concentrations of 2-4% per day when whole blood was stored at ambient temperature. oup.com Another found that in whole blood stored at 4°C, the concentration of 6-TGN decreased by about 20% after four days. nih.govnih.gov

For long-term storage, freezing is necessary, but the temperature is crucial. Thiopurine metabolites in pre-processed RBC samples are generally stable at -70°C for up to six months. annlabmed.orgnih.govnih.gov However, significant degradation can occur at higher freezing temperatures; for example, 6-TGN levels decreased by 30% when stored at -20°C for 180 days. annlabmed.orgnih.govnih.gov Therefore, it is recommended that whole blood samples be processed as soon as possible after collection, and that pre-processed samples be stored at -70°C or lower for long-term stability. annlabmed.orgfrontiersin.org

Table 2: Stability of Thiopurine Metabolites Under Various Storage Conditions

MetaboliteSample TypeStorage ConditionDurationObserved ChangeReference
6-TGNWhole Blood4°C4 Days~20% decrease annlabmed.orgnih.govnih.gov
6-TGNPre-processed RBCs-20°C180 Days~30% decrease annlabmed.orgnih.govnih.gov
6-TGNPre-processed RBCs-70°C6 MonthsStable annlabmed.orgnih.govnih.gov
6-MMPNPre-processed RBCs-70°C180 Days~10% decrease frontiersin.org

Extraction from Diverse Biological Samples

Advanced Mass Spectrometric Techniques for Isotope Tracking

Beyond simple quantification, advanced mass spectrometric techniques are used for isotope tracking or tracing studies. These experiments involve introducing a stable isotope-labeled precursor (e.g., containing 13C or 15N) into a biological system and then using mass spectrometry to follow the label as it is incorporated into various downstream metabolites. biorxiv.org

This approach provides powerful insights into metabolic pathways. For example, stable isotope tracing with [U-13C]glucose has been used to show that 6-TG treatment can suppress the synthesis of purine nucleotides. biorxiv.org Similarly, by using 15N-labeled hypoxanthine, researchers can trace the activity of specific enzymes like HPRT1 in the purine salvage pathway by detecting the incorporation of the four 15N nuclei into purine nucleotides, which appear as m+4 isotopologues in the mass spectrum. biorxiv.org

The use of tandem mass spectrometry (MS/MS) is essential for these studies. In an MS/MS experiment, a specific metabolite ion (the precursor ion) is selected in the first mass analyzer, fragmented, and then the resulting fragment ions are analyzed in the second mass analyzer. nih.gov This process, known as selected-ion monitoring or multiple reaction monitoring (MRM), provides high selectivity and sensitivity, allowing for the clear detection and quantification of the labeled and unlabeled metabolites even in a complex biological extract. nih.govcerilliant.com

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a premier technique for the detection and structural elucidation of metabolites. d-nb.info In the context of thiopurine research, HRMS is instrumental in identifying key metabolites like 6-thioguanine (SG) and its methylated form, S6-methylthioguanine (S6mG), in complex biological matrices such as genomic DNA. ncl.ac.ukmdpi.com The use of a stable isotope-labeled internal standard like this compound is fundamental to these methods for ensuring accurate quantification.

A sensitive LC-MS/MS method was developed to measure the levels of 6-thio-2'-deoxyguanosine (SdG) and S6-methylthio-2'-deoxyguanosine (S6mdG) in the genomic DNA of human leukemia cell lines. nih.gov While this study focused on the non-deuterated analytes, the methodology relies on the principles of stable isotope dilution, for which this compound is an ideal internal standard. In such analyses, the mass spectrometer can distinguish between the endogenous metabolite and the co-eluting, mass-shifted deuterated standard. For instance, high-resolution ESI-QTOF MS analysis can confirm the identity of synthesized deuterated standards, showing a distinct m/z value from the unlabeled compound, which is crucial for unambiguous identification.

In a typical workflow, DNA is extracted and enzymatically digested to release the nucleosides. nih.gov The sample is then spiked with a known concentration of the deuterated internal standard (e.g., this compound or a related compound like MeMP-d3). nih.gov The mixture is analyzed by LC-HRMS, where the high mass accuracy helps in differentiating metabolites from background ions and confirming their elemental composition. Tandem mass spectrometry (MS/MS) is then used to generate fragment ions, providing structural information that confirms the identity of the metabolites by comparing fragmentation patterns. ncl.ac.uk

Quantitative Proteomics and Metabolomics Applications Using Deuterium (B1214612) Labeling

Deuterium labeling is a cornerstone of quantitative analysis in mass spectrometry, forming the basis of the stable isotope dilution method. acs.org this compound finds its primary application in the field of quantitative metabolomics, specifically in therapeutic drug monitoring (TDM) of thiopurine drugs. d-nb.infoacs.orgnih.gov While direct applications in quantitative proteomics are not prominently documented, its role in metabolomics is well-established and provides a clear example of the power of deuterium labeling.

The core principle involves adding a known quantity of this compound (or a similar standard like 6-MMP-d3) to a biological sample (e.g., red blood cells). d-nb.infofrontiersin.org This "spiked" sample is then processed to extract the metabolites of interest, such as 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine nucleotides (6-MMPN). d-nb.infonih.gov Because the deuterated standard has nearly identical physicochemical properties to the endogenous analyte, it experiences the same loss during sample preparation and the same ionization efficiency in the mass spectrometer. nih.gov

By comparing the peak area of the endogenous metabolite to the peak area of the known amount of the deuterated standard, a precise and accurate quantification can be achieved. d-nb.info This approach corrects for variations in sample extraction recovery and matrix effects, which can suppress or enhance the analyte signal. Numerous validated LC-MS/MS methods for quantifying thiopurine metabolites in red blood cells rely on this principle, using deuterated internal standards to achieve high precision (coefficients of variation often below 10%) and accuracy. d-nb.infonih.govresearchgate.net

The table below summarizes findings from a study quantifying thiopurine metabolites using a validated LC-MS/MS method with deuterated internal standards, illustrating the precision of such applications. d-nb.info

AnalyteConcentration LevelWithin-Run Precision (CV%)Between-Run Precision (CV%)
6-TGN 2.5 µmol/L< 10%< 10%
6-TGN 8.0 µmol/L< 10%< 10%
6-MMPN 25.0 µmol/L< 10%< 10%
6-MMPN 80.0 µmol/L< 10%< 10%

This table is based on data for 6-TGN and 6-MMPN quantification using stable isotope-labeled internal standards, demonstrating the precision achievable with deuterium labeling strategies. d-nb.info

Spectroscopic and Chromatographic Characterization in Research Settings (excluding basic identification)

In advanced research, the characterization of this compound is intrinsically linked to the analytical methods it supports. Its primary characterization is via mass spectrometry and chromatography.

Chromatographic Characterization: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique. d-nb.infofrontiersin.org In a representative method for analyzing thiopurine metabolites, chromatographic separation was achieved on a C18 column with a gradient elution using mobile phases of aqueous formic acid and acetonitrile (B52724) with 0.05% formic acid. nih.gov The deuterated standard, such as MeMP-d3, is designed to co-elute with its non-deuterated analog, ensuring that any chromatographic variations affect both compounds equally. acs.org Hydrophilic interaction liquid chromatography (HILIC) has also been explored as an alternative separation mechanism, particularly for polar metabolites, and has been successfully coupled with mass spectrometry for thiopurine analysis. eur.nl

Spectroscopic Characterization: The key spectroscopic technique is tandem mass spectrometry (MS/MS). Quantitative analysis is typically performed in the multiple reaction-monitoring (MRM) mode, which offers high sensitivity and selectivity. d-nb.info In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. For the related internal standard 6-MMP-d3, a precursor ion to product ion transition of m/z 161.1→110.1 has been used. d-nb.info A similar specific transition would be established for this compound for its use in quantitative assays.

Beyond mass spectrometry, the fluorescence properties of the non-deuterated 6-Methylthioguanine (B125323) have been studied. Unlike its precursor 6-thioguanine, 6-Methylthioguanine exhibits bright fluorescence emission, with a maximum at 404 nm when excited at 310 nm in an aqueous solution. acs.org This distinct spectroscopic property could potentially be exploited in fluorescence-based detection methods, although mass spectrometry remains the gold standard for quantitative studies using the deuterated form.

The table below details typical mass spectrometry parameters used for the analysis of thiopurine metabolites, for which this compound would serve as an internal standard. nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
deoxythioguanosine (dTG) 284.0168.0Positive ESI
deoxyadenosine (dA) 252.0136.0Positive ESI
MeMP-d3 (Internal Std.) 168.1149.0Positive ESI

This table shows example MS/MS parameters for related compounds, illustrating the specificity of the detection method. nih.gov A unique transition would be optimized for this compound.

Computational and Cheminformatic Approaches in Analytical Method Development

Computational and cheminformatic tools are increasingly integrated into the development and optimization of analytical methods, including those that utilize deuterated standards like this compound. These approaches can help predict metabolite structures, optimize instrument parameters, and analyze complex datasets.

One significant application is in the structural elucidation of unknown metabolites. Cheminformatics software like MetFrag can aid in identifying compounds from HRMS data. d-nb.infonih.govresearchgate.net A novel approach involves incorporating hydrogen-deuterium exchange (HDX) data into the MetFrag workflow. d-nb.info By comparing the mass spectra of a sample run with normal solvents versus deuterated solvents (e.g., D₂O), the number of exchangeable hydrogens in a molecule can be determined. mdpi.com This information provides an additional layer of structural detail, which can be used as a filter in MetFrag to significantly reduce the number of candidate structures and improve the confidence of metabolite identification. d-nb.info This is directly relevant to deuterated standards, as the principles of deuterium exchange are fundamental to their design and use.

Furthermore, computational modeling can be used to understand the metabolic pathways in which these compounds are involved. A computational model of mercaptopurine metabolism was built using the software CoPaSi to simulate the effects of genetic variations and drug interactions on metabolite levels. ncl.ac.uk Such models can generate hypotheses that are then tested using quantitative analytical methods that rely on deuterated standards for accuracy.

Software for data processing is also a key component of the cheminformatics pipeline. Programs like Analyst MD and MassHunter are used for the quantification of analytes by calculating the peak area ratios of the endogenous compound to its deuterated internal standard against a calibration curve. d-nb.infoeur.nl More advanced tools like MetaboAnnotatoR and DGet! are being developed to automate the annotation of isotopologues and analyze deuteration patterns in complex LC-MS datasets, further streamlining the analytical workflow. acs.orgresearchgate.net

Applications and Utility of 6 Methylthioguanine D3 in Academic Research Models

Use as a Quantitative Standard in Thiopurine Metabolism Research

The deuterated compound, 6-Methylthioguanine-d3 (6-MMP-d3), serves a critical role as an internal standard for the quantitative analysis of thiopurine metabolites in biological samples. vulcanchem.com Thiopurine drugs, such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are utilized in the treatment of various conditions including acute lymphoblastic leukemia and autoimmune diseases. frontiersin.orgnih.govannlabmed.org The clinical efficacy and toxicity of these drugs are closely linked to the concentrations of their metabolites, primarily 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) nucleotides (6-MMPN). nih.govannlabmed.org

To optimize patient therapy and minimize adverse effects, monitoring the levels of these metabolites is crucial. frontiersin.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted analytical technique for this purpose. nih.govannlabmed.org In these assays, a known quantity of a stable isotope-labeled internal standard, such as 6-MMP-d3, is added to patient samples. frontiersin.orgnih.gov This allows for precise and accurate quantification of the endogenous, non-labeled metabolites by correcting for variations in sample preparation and instrument response. nih.gov The use of 6-MMP-d3 as an internal standard has been integral to the development and validation of reliable LC-MS/MS methods for measuring thiopurine metabolites in red blood cells. frontiersin.orgnih.gov

Table 1: Application of this compound in Quantitative Analysis

Analytical MethodAnalyte(s)Role of this compoundReference
LC-MS/MS6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP)Internal Standard frontiersin.org
LC-MS/MS6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine nucleotides (6-MMPN)Internal Standard nih.gov

Investigation of Thiopurine Resistance Mechanisms in Cellular Models

Resistance to thiopurine drugs presents a significant challenge in clinical practice. nih.gov Research into the molecular mechanisms underlying this resistance often employs cellular models. One proposed mechanism of thiopurine-induced cytotoxicity involves the incorporation of its metabolites into DNA. nih.govnih.gov Specifically, 6-thioguanine (SG) can be incorporated into DNA and subsequently methylated to form S6-methylthioguanine (S6mG). nih.govnih.gov This modified base can trigger the mismatch repair (MMR) system, leading to cell death. nih.gov

Cellular models that are deficient in the MMR system have demonstrated increased resistance to thiopurine treatment compared to MMR-proficient cells. nih.gov The study of S6mG's effects on cellular processes like transcription is crucial to understanding these resistance mechanisms. nih.govnih.gov Research has shown that S6mG, when present in the DNA template, can inhibit and introduce errors during transcription by human RNA polymerase II. nih.govnih.gov This disruption of transcription is thought to contribute to the cytotoxic effects of thiopurines. nih.govnih.gov Furthermore, drug transporters, such as ABCC4 and ABCC5, can confer resistance by actively pumping thiopurines and their metabolites out of the cell. pharmgkb.org

Research into Drug-Drug Interactions Affecting Thiopurine Metabolism

The metabolism of thiopurines is complex and involves several enzymatic pathways, making it susceptible to interactions with other drugs. researchgate.net The enzyme thiopurine S-methyltransferase (TPMT) plays a key role by inactivating 6-mercaptopurine to 6-methylmercaptopurine. nih.govannlabmed.org Genetic variations in the TPMT gene can lead to differences in enzyme activity, affecting metabolite concentrations and patient outcomes. nih.govannlabmed.org

Certain medications can influence the activity of enzymes involved in thiopurine metabolism. For instance, some diuretics have been shown to potentially affect TPMT activity. researchgate.net Co-administration of drugs like methotrexate (B535133) in the treatment of acute lymphoblastic leukemia can also impact thiopurine metabolite levels. nih.gov Research in this area is critical for predicting and managing potential drug-drug interactions to ensure the safe and effective use of thiopurine therapies.

Development of Novel Analogs and Derivatives for Mechanistic Studies

The synthesis of novel analogs and derivatives of thiopurines and their metabolites is a valuable strategy for probing the molecular mechanisms of their action and for developing new therapeutic agents. acs.org For example, the synthesis of various 6-methylthioguanine-9-acetamides has been explored. acs.org By creating and studying these modified compounds, researchers can gain a deeper understanding of the structure-activity relationships that govern the biological effects of thiopurines. acs.org This knowledge can inform the design of new drugs with improved efficacy or reduced toxicity. The development of prodrugs, such as 6-thioguanosine (B559654) monophosphate (6sGMP) prodrugs, is another area of investigation aimed at overcoming resistance to conventional thiopurine therapies. researchgate.net

Contribution to Understanding Fundamental Purine (B94841) Metabolism and Nucleic Acid Biology

Thiopurines, as purine antimetabolites, serve as powerful tools for investigating the fundamental processes of purine metabolism and nucleic acid biology. pharmgkb.orgfrontiersin.org Purine metabolism encompasses the de novo synthesis, salvage, and catabolic pathways that are essential for producing the building blocks of DNA and RNA and for cellular energy. frontiersin.org The introduction of thiopurines into these pathways allows researchers to study the roles and regulation of key enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT) and IMP dehydrogenase (IMPDH). pharmgkb.org

The incorporation of thiopurine metabolites, such as 6-thioguanine, into DNA and RNA disrupts normal cellular functions. pharmgkb.org For instance, the presence of S6-methylthioguanine in DNA has been shown to be mutagenic, leading to G→A transitions, and can block transcription. nih.govnih.gov Studying these effects provides insights into DNA replication, repair mechanisms, and the transcriptional process. nih.govnih.gov The mutagenic and cytotoxic properties of 6-thioguanine and its derivatives highlight their impact on nucleic acid integrity and function. nih.gov

Table 2: Impact of 6-Thioguanine and its Derivatives on Nucleic Acid Biology

CompoundEffect on DNA ReplicationEffect on TranscriptionMutagenicityReference
6-Thioguanine (SG)Not a significant blockDoes not considerably compromise efficiency or fidelityMutagenic (G→A transition ~10%) nih.govnih.gov
S6-Methylthioguanine (S6mG)Not a strong blockInhibitory and mutagenicHighly mutagenic (G→A transition 77-94%) nih.govnih.gov

Preclinical Studies in Disease Models (e.g., leukemia, inflammatory disorders in animals)

Preclinical studies in animal models are essential for evaluating the efficacy and understanding the in vivo mechanisms of action of thiopurine drugs. Thiopurines are used in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD). nih.gov Animal models of these diseases allow for the investigation of factors that influence drug response and toxicity.

For instance, studies in children with ALL and IBD have shown that factors such as age, thiopurine methyltransferase (TPMT) genotype, and concomitant medications can significantly affect the concentrations of 6-thioguanine nucleotides (6TGN) and 6-methylmercaptopurine nucleotides (6MMPN). nih.gov In preclinical models of inflammatory diseases, the anti-inflammatory effects of various compounds are often evaluated. frontiersin.org While not directly mentioning this compound, these types of studies provide the foundational knowledge for the clinical application of thiopurines and the development of personalized treatment strategies. nih.gov The development of novel formulations, such as mini-tablets of 6-mercaptopurine, has been evaluated in preclinical pharmacokinetic studies in beagle dogs to improve dosing accuracy in pediatric patients. researchgate.net

Future Research Directions and Unaddressed Questions

Elucidation of Remaining Unknown Metabolic Pathways and Enzymes for 6-Methylthioguanine-d3

The metabolism of thiopurines is complex, involving multiple competing enzymatic pathways. While major enzymes such as Thiopurine S-methyltransferase (TPMT), Xanthine (B1682287) Oxidase (XO), and Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) have been extensively studied, the complete metabolic fate of 6-Methylthioguanine (B125323) (6-MTG) and by extension, its deuterated form, is not fully understood. nih.govuniprot.orgpharmgkb.orgnih.gov

One area of uncertainty lies in the role of aldehyde oxidase (AOX), a molybdenum-containing oxidoreductase, in thiopurine metabolism. jst.go.jpnih.gov While XO is known to convert 6-thioguanine (B1684491) (6-TG) to 6-thiouric acid, the contribution of AOX to the oxidation of thiopurine metabolites remains less clear. nih.govviapath.co.ukresearchgate.net Future research could utilize this compound as a probe to dissect the relative contributions of XO and AOX in its further metabolism. The kinetic isotope effect (KIE) resulting from the deuterated methyl group could alter the rate of metabolism by these enzymes, providing insights into their specific roles and the potential for drug-drug interactions with inhibitors of these pathways. jst.go.jpnih.gov

Furthermore, while TPMT is the primary enzyme responsible for the S-methylation of 6-TG to 6-MTG, the potential for other methyltransferases or enzymatic pathways to act on 6-MTG is an area for exploration. uniprot.orgknmp.nl The stability of the deuterated methyl group in this compound makes it an excellent tracer to follow the downstream metabolic transformations of the 6-MTG molecule, potentially uncovering novel metabolites or enzymatic activities.

Deeper Exploration of Isotope Effects on Biological Activity and Metabolism

The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in bond energy between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. portico.orgwikipedia.org In drug metabolism, this can manifest as a slower rate of enzymatic reactions that involve the cleavage of a C-H bond, a principle that has been explored to improve the pharmacokinetic profiles of various drugs. researchgate.netnih.govnih.gov

For this compound, the deuterium atoms are located on the methyl group. This methyl group is added by TPMT, and its subsequent metabolism could be subject to a KIE. uniprot.org Future studies should systematically investigate the impact of this deuteration on the interaction of this compound with key enzymes. For instance, if the methyl group of 6-MTG is a substrate for further oxidative metabolism by cytochrome P450 (CYP) enzymes, the presence of deuterium could significantly slow down this process. This would have implications for the compound's half-life and the formation of downstream metabolites.

Moreover, the biological activity of thiopurine metabolites is intricately linked to their intracellular concentrations and downstream effects, such as incorporation into DNA and modulation of signaling pathways. nih.govwikipedia.org A deeper understanding of how the KIE influences the metabolic profile of this compound is crucial. This could reveal whether the altered metabolism leads to a different spectrum of biological effects compared to its non-deuterated counterpart.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

The era of systems biology offers unprecedented opportunities to understand the complex interactions of drugs with biological systems. A multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics, could provide a holistic view of the effects of this compound. Such approaches are already being advocated for personalizing thiopurine therapy in conditions like inflammatory bowel disease (IBD). nih.govsrce.hrfrontiersin.org

Future research should aim to generate and integrate multi-omics datasets from cellular or animal models treated with this compound. For example, transcriptomic and proteomic analyses could identify changes in gene and protein expression patterns induced by the deuterated metabolite, potentially revealing novel targets or pathways affected by thiopurines. Metabolomic profiling would allow for a comprehensive mapping of the metabolic fate of this compound and its impact on endogenous metabolic networks.

By combining these datasets, researchers can construct detailed models of the drug's mechanism of action, identify biomarkers of response or toxicity, and better understand the inter-individual variability in thiopurine metabolism and efficacy. srce.hr This integrated approach will be essential for moving towards a more personalized approach to thiopurine therapy.

Development of Advanced In Vitro and Ex Vivo Models for Predictive Research

The development of more physiologically relevant in vitro and ex vivo models is crucial for accurately predicting the metabolism and effects of drugs in humans. Traditional 2D cell cultures often lack the complexity of native tissues. drugtargetreview.com Advanced models such as 3D liver spheroids, primary human hepatocytes, and patient-derived organoids (PDOs) offer significant advantages for studying drug metabolism. nih.govnih.govmdpi.comfrontiersin.org

Future research should focus on utilizing these advanced models to study this compound. Primary human hepatocytes are considered the gold standard for in vitro metabolism studies as they retain many of the drug-metabolizing enzymes found in the liver. dls.comnih.gov PDOs, which are 3D structures grown from a patient's own cells, can capture the genetic and phenotypic heterogeneity of human populations and are a promising tool for personalized medicine and drug discovery. nih.govhuborganoids.nlfrontiersin.org

By employing these models, researchers can investigate the metabolism of this compound in a more predictive manner, assess its potential for hepatotoxicity, and screen for interactions with other drugs. mdpi.com These models can also be used to study the influence of genetic polymorphisms in enzymes like TPMT on the metabolism of the deuterated compound, providing insights that are directly relevant to clinical practice.

Computational Modeling and Simulation of this compound Interactions

Computational methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, are powerful tools for investigating drug-enzyme interactions at an atomic level. nih.govnih.govacs.org These approaches can provide detailed insights into the binding modes of substrates and inhibitors, as well as the mechanisms of enzymatic reactions. acs.orgspringernature.com

Future research should apply these computational techniques to study the interaction of this compound with its target enzymes. Molecular docking studies, similar to those performed for other thiopurine derivatives, can predict the binding affinity and orientation of this compound within the active sites of enzymes like TPMT and CYP isoforms. nih.govptfarm.plmdpi.comdrugbank.comresearchgate.net

QM/MM simulations can be used to model the enzymatic reaction of methylation by TPMT and any subsequent metabolism of the deuterated methyl group. These simulations can help to rationalize the kinetic isotope effects observed experimentally and provide a deeper understanding of the factors that govern the catalytic process. By combining computational predictions with experimental data, a more complete picture of the molecular interactions of this compound can be achieved.

Potential for this compound in Developing Novel Research Tools and Probes

The unique properties of deuterated compounds make them valuable as research tools and probes in various analytical techniques. The carbon-deuterium bond has a distinct vibrational frequency that can be detected by Raman spectroscopy, allowing for the imaging and tracking of deuterated molecules within living cells and tissues. nih.govsurrey.ac.ukoptica.orgrsc.orgnih.gov

A significant future direction is the use of this compound as a probe for stimulated Raman scattering (SRS) microscopy. This would enable real-time visualization of the subcellular distribution and metabolism of this key thiopurine metabolite without the need for fluorescent labels, which can sometimes alter the molecule's behavior. By tracking the fate of the deuterated methyl group, researchers could gain unprecedented insights into the pharmacokinetics of 6-MTG at a single-cell level.

Furthermore, this compound can serve as a stable isotope-labeled internal standard for mass spectrometry-based quantification of 6-MTG in biological samples. This would improve the accuracy and precision of pharmacokinetic studies, which are essential for optimizing thiopurine therapy and minimizing toxicity. The development of such advanced analytical methods will be crucial for advancing our understanding of thiopurine pharmacology.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 6-Methylthioguanine-d3 with high isotopic purity?

  • Answer : Synthesis requires rigorous control of deuterium incorporation to ensure isotopic purity. Techniques such as deuterated solvent exchange or enzymatic deuteration should be validated using NMR spectroscopy (e.g., ^2H NMR) to confirm isotopic labeling efficiency . Post-synthesis purification via reverse-phase HPLC coupled with mass spectrometry (MS) is critical to remove non-deuterated byproducts . For reaction monitoring, thin-layer chromatography (TLC) with UV visualization can track intermediate steps, but final validation should rely on quantitative MS .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Answer : Design a stability-indicating assay using accelerated degradation studies :

  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, then analyze degradation products via LC-MS/MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures and Arrhenius modeling to predict shelf-life .
  • Include deuterium retention analysis to confirm isotopic integrity under stress conditions .

Q. What analytical methods are optimal for quantifying this compound in biological matrices?

  • Answer : Use isotope dilution mass spectrometry (IDMS) with a deuterated internal standard (e.g., 6-Methylthioguanine-d6) to correct for matrix effects . Sample preparation should involve protein precipitation (acetonitrile) followed by solid-phase extraction (SPE) to isolate the analyte. Quantify via UHPLC-MS/MS in multiple reaction monitoring (MRM) mode, ensuring a calibration curve spanning 3–4 orders of magnitude .

Advanced Research Questions

Q. How should researchers resolve contradictory data on the metabolic pathways of this compound in vitro vs. in vivo models?

  • Answer : Contradictions often arise from differences in enzyme expression (e.g., methyltransferases) or compartmentalization (e.g., cytosolic vs. mitochondrial metabolism). To address this:

  • Perform cross-species comparisons using liver microsomes and primary hepatocytes .
  • Apply kinetic isotope effect (KIE) analysis to differentiate enzymatic vs. non-enzymatic degradation pathways .
  • Validate findings with stable isotope tracing in animal models, correlating metabolite profiles via untargeted metabolomics .

Q. What experimental design strategies minimize batch-to-batch variability in deuterated compound synthesis?

  • Answer : Implement a quality-by-design (QbD) framework :

  • Critical process parameters (CPPs) : Reaction time, temperature, and deuterium source purity.
  • Design of experiments (DoE) : Use response surface methodology (RSM) to optimize reaction conditions .
  • In-process controls (IPCs) : Monitor deuteration efficiency at intermediate steps via FT-IR spectroscopy (C-D bond detection) .
  • Statistical process control (SPC) : Track batch consistency using multivariate analysis (MVA) .

Q. How can researchers validate the specificity of this compound in complex biological samples with high background noise?

  • Answer : Combine high-resolution mass spectrometry (HRMS) with tandem MS/MS fragmentation to distinguish isotopic clusters from background interference . For low-abundance detection, employ immunoaffinity enrichment (e.g., antibody-coated magnetic beads) prior to analysis . Validate specificity using knockout models (e.g., CRISPR-Cas9-modified cell lines lacking target enzymes) to confirm signal absence in controls .

Methodological Guidance for Data Analysis

  • Handling Contradictory Results : Apply Bayesian statistical models to weigh evidence from conflicting studies, incorporating prior probabilities from literature . Use sensitivity analysis to identify variables (e.g., pH, temperature) most affecting reproducibility .
  • Ethical and Reporting Standards : Follow ICH guidelines for preclinical data documentation, ensuring transparency in synthetic protocols and analytical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.